
4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents such as LiAlH4 . The reaction is typically carried out in a Schlenk flask under an argon atmosphere . Tetrahydrofuran (THF) is often used as the solvent, and the ester is added dropwise .Molecular Structure Analysis
The molecular structure of TFPB includes a tetrahydropyran ring and a trifluoromethyl group. The molecular formula is C10H18F3NO and the molecular weight is 237.25 g/mol.Physical And Chemical Properties Analysis
TFPB is described as a white to yellow crystalline. The compound 4-Aminotetrahydropyran, which shares a similar tetrahydropyran structure, has a refractive index of 1.463 and a density of 0.977 g/cm3 at 25 °C .Aplicaciones Científicas De Investigación
Medicine: Targeting Thrombospondin Motifs
This compound has been identified as a potential agent for targeting proteins with thrombospondin motifs . These proteins are involved in various cellular processes, including angiogenesis and cancer metastasis. By modulating these proteins, the compound could have therapeutic applications in treating diseases where these processes are dysregulated.
Agriculture: Histone Deacetylase Inhibitors
In agriculture, the compound could be used in the synthesis of histone deacetylase (HDAC) inhibitors . These inhibitors can regulate gene expression and have implications in plant growth and development, potentially leading to enhanced crop yields and stress resistance.
Materials Science: Synthesis of Advanced Materials
The compound’s unique structure makes it suitable for the synthesis of advanced materials. Its incorporation into polymers could lead to new materials with improved properties such as increased thermal stability or novel electronic characteristics .
Environmental Science: Eco-Friendly Reagents
Environmental science could benefit from the use of this compound as an eco-friendly reagent. Its potential to act as a solvent or a catalyst in green chemistry applications makes it valuable for developing sustainable industrial processes .
Biochemistry: Toll-Like Receptor Agonists
Biochemically, it serves as a starting material for the synthesis of Toll-like receptor 7 agonists . These agonists are important for the innate immune response and could lead to new treatments for viral infections, including hepatitis.
Pharmacology: Cannabinoid Receptor Agonists
In pharmacology, derivatives of this compound are used in the development of CB2 cannabinoid receptor agonists . These receptors are involved in pain management, and agonists can be used to develop new analgesics with fewer side effects compared to opioids.
Propiedades
IUPAC Name |
4,4,4-trifluoro-2-(oxan-4-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)5-8(6-13)7-1-3-14-4-2-7/h7-8H,1-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJBINFTXUFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CC(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)

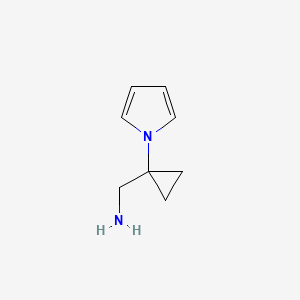

![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)

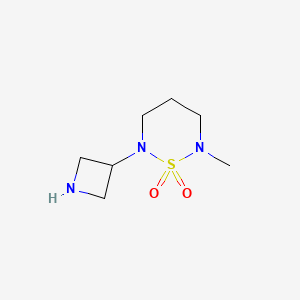
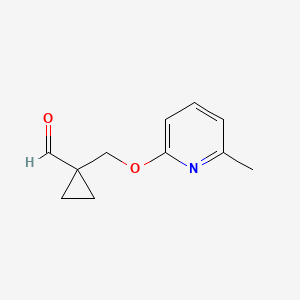


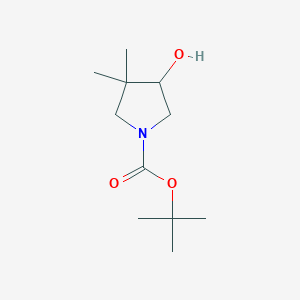
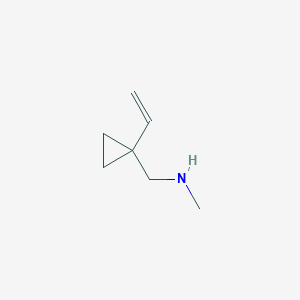
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)